[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine
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Overview
Description
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by its complex structure, which includes a chloro, methoxy, and methyl group attached to a benzene ring, along with a sulfonamide group linked to a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine typically involves multiple steps. One common method includes the initial formation of the benzene ring with the desired substituents, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Uniqueness
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1206137-45-2 |
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Molecular Formula |
C16H18ClNO3S |
Molecular Weight |
339.8g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-11-9-15(21-3)16(10-14(11)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-10,12,18H,1-3H3 |
InChI Key |
LVMWUFOFTWKHMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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